ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H20N2O4 |
Molecular Weight | 336.37 g/mol |
CAS Number | 503614-91-3 |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 758.7 ± 60.0 °C at 760 mmHg |
Synthesis and Structure
The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with benzyl alcohols under acidic conditions. Recent studies have highlighted various synthetic routes that yield high purity and yield of this compound. The structure includes a methoxy group which enhances its lipophilicity and potential for biological activity.
Antimicrobial Activity
Recent research has indicated that compounds based on the pyrazolo[3,4-b]pyridine scaffold exhibit significant antimicrobial properties. In vitro studies demonstrated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis (M. tuberculosis), with some modifications leading to enhanced efficacy against resistant strains . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported in the low micromolar range, suggesting strong antimicrobial potential.
Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridines have also been investigated for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In particular, derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib . These findings suggest that this compound may possess similar therapeutic effects.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with various enzymes and receptors. For instance, it has been shown to act as an inhibitor of phosphodiesterase enzymes and glycogen synthase kinase-3 (GSK-3), both of which play crucial roles in cellular signaling pathways related to inflammation and cell survival . Additionally, molecular docking studies suggest that it can effectively bind to target proteins involved in disease mechanisms.
Case Studies
- Antitubercular Activity : A study conducted by Rao et al. synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against M. tuberculosis H37Rv strain using a microplate alamar blue assay (MABA). Some compounds exhibited significant antitubercular activity with MIC values ranging from 0.5 to 5 µg/mL .
- Anti-inflammatory Effects : In another investigation focusing on COX inhibition, several pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that specific substitutions on the pyrazolo ring enhanced anti-inflammatory activity with IC50 values indicating effective inhibition at low concentrations .
Propiedades
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-24-17(22)13-8-15(21)19-16-14(13)9-18-20(16)10-11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEPFRKZAGFKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=NN2CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.